Magnesium 2-hydroxypropanoate trihydrate

Bioavailability Pharmacokinetics Magnesium Salts

Substituting magnesium salts without considering anion-dependent bioavailability compromises absorption and formulation integrity. Magnesium 2-hydroxypropanoate trihydrate delivers a predictable, high-absorption Mg²⁺ source with dual functional benefits. • ~4× greater fractional absorption vs. magnesium oxide, equivalent to chloride and aspartate • ~12% elemental Mg enables precise dosing; avoids laxative effects of poorly absorbed salts • Dual-action in dairy matrices: bioavailable fortificant plus texture enhancement (reduced syneresis, increased hardness) • Thermally stable to ~210°C; compatible with pasteurization, hot-fill, and extrusion processes

Molecular Formula C6H12MgO7
Molecular Weight 220.46028
CAS No. 1220086-24-7
Cat. No. B1145714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium 2-hydroxypropanoate trihydrate
CAS1220086-24-7
Molecular FormulaC6H12MgO7
Molecular Weight220.46028
Structural Identifiers
SMILESCC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.[Mg+2]
InChIInChI=1S/2C3H6O3.Mg.3H2O/c2*1-2(4)3(5)6;;;;/h2*2,4H,1H3,(H,5,6);;3*1H2/q;;+2;;;/p-2
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnesium 2-hydroxypropanoate trihydrate: Product-Specific Evidence


Magnesium 2-hydroxypropanoate trihydrate (CAS 1220086-24-7), also known as magnesium lactate trihydrate, is a hydrated organic magnesium salt with the molecular formula Mg(C₃H₅O₃)₂·3H₂O . It exists as a white crystalline powder [1] and serves as a bioavailable magnesium source in nutritional and pharmaceutical applications [2]. As an organic salt of magnesium, it belongs to a class of compounds where the choice of counterion (lactate vs. citrate, glycinate, oxide, etc.) critically impacts solubility, elemental magnesium content, absorption kinetics, and functional performance in complex matrices [3].

Bioavailability comparison research for organic vs inorganic Mg salts
Food matrix fortification studies with texture-context endpoints
Thermal stability assessment for moderate-temperature processing research

Magnesium 2-hydroxypropanoate trihydrate: Why Substitution Fails


Interchanging magnesium salts is scientifically unjustified due to profound differences in anion-dependent bioavailability, elemental magnesium content, and physicochemical behavior in formulated products. Organic salts such as magnesium lactate exhibit significantly higher fractional absorption (equivalent to chloride and aspartate at ~4-fold greater than oxide [1]) and contain approximately 12% elemental magnesium, which directly influences dosing and formulation strategies [2]. Moreover, the specific counterion affects matrix interactions—as demonstrated in food systems where magnesium lactate uniquely improves textural properties while maintaining microbial viability [3]. Generic substitution without considering these quantifiable parameters risks suboptimal absorption, formulation failure, and compromised end-product performance.

Absorption profile mismatch
Reported human absorption for organic Mg salts (lactate) may substantially exceed inorganic forms; direct substitution with oxide can alter bioavailability outcomes in formulations.
Elemental Mg content variation
Lactate provides a lower elemental Mg mass fraction compared to oxide; switching without dose recalculation may distort Mg delivery in experimental designs.
Matrix-specific functionality
Counterion-dependent effects on product texture (e.g., syneresis reduction) are formulation-context; other Mg salts may not replicate these properties in dairy fortification.

Magnesium 2-hydroxypropanoate trihydrate: Head-to-Head Evidence


Bioavailability: Lactate vs. Magnesium Oxide

In a head-to-head comparative study measuring urinary magnesium excretion as a proxy for fractional absorption, magnesium lactate demonstrated bioavailability equivalent to magnesium chloride and magnesium aspartate, but significantly greater than magnesium oxide. Specifically, magnesium oxide exhibited a fractional absorption of only 4%, whereas the organic salts (including lactate) showed substantially higher absorption [1]. This study directly addresses the common procurement question of whether organic salts offer superior absorption to inorganic counterparts.

Fractional Absorption
Head-to-head
Lactate ~4-fold higher than oxide; equivalent to MgCl₂, Mg aspartate
Supports high-absorption Mg formulation context
Human urinary Mg excretion model; 21 mEq/day oral dose
Bioavailability Pharmacokinetics Magnesium Salts

Yogurt Texture: Syneresis Reduction and Hardness Increase

In a controlled food fortification study, the addition of magnesium lactate (317.30 mg/100 g, equivalent to 35 mg Mg²⁺/100 g) to fat-free yogurt resulted in a significant reduction in syneresis (whey separation) and an increase in product hardness compared to an unfortified control. No adverse effects on starter culture viability were observed after 24 hours of refrigerated storage [1]. This demonstrates the compound's unique dual functionality as both a mineral fortificant and a texture modifier.

Dairy Texture
Head-to-head
Syneresis reduced, hardness increased vs unfortified control
Supports food matrix fortification context
Fat-free yogurt; 35 mg Mg²⁺/100 g; 24 h at 5°C
Food Fortification Dairy Science Texture Analysis

Elemental Magnesium Content: Lactate vs. Oxide

The percentage of elemental magnesium varies markedly among magnesium salts. Magnesium lactate contains approximately 12% elemental magnesium by weight, whereas magnesium oxide contains ~60% [1]. While oxide provides more magnesium per gram, its extremely low bioavailability (~4% fractional absorption [2]) renders this high elemental content therapeutically irrelevant. In contrast, lactate's lower elemental content is offset by superior absorption, enabling more predictable and lower total mass dosing to achieve target serum levels [3].

Elemental Mg
Class-level
~12% w/w (oxide ~60%)
Supports dose-mass calculation context
Calculated from MW; higher absorption offsets lower content
Elemental Magnesium Supplement Formulation Dose Calculation

Thermal Stability and Decomposition Profile

Magnesium lactate dihydrate/trihydrate exhibits defined thermal behavior: dehydration occurs between 105-120°C, forming the anhydrous salt, with subsequent decomposition commencing at 210°C [1]. In contrast, other organic magnesium salts (e.g., magnesium citrate) may decompose at lower temperatures or exhibit different hygroscopicity profiles. The trihydrate form maintains crystalline integrity for >24 months at room temperature when stored below 40% relative humidity [2], providing predictable stability during processing and storage.

Thermal Profile
Class-level
Dehydration 105–120°C; decomposition onset 210°C
Supports moderate-temperature processing research
Shelf stability >24 mo at RT below 40% RH
Thermal Stability Formulation Processing Shelf-Life

Magnesium 2-hydroxypropanoate trihydrate: Application Scenarios


Bioavailable Magnesium in Oral Formulations

Given its human-validated high bioavailability equivalent to chloride and aspartate but significantly superior to oxide [1], magnesium lactate trihydrate is the preferred magnesium source for oral supplements and pharmaceutical preparations where predictable systemic absorption is critical. The ~12% elemental magnesium content [2] requires careful dose adjustment but ensures reliable delivery of bioavailable Mg²⁺ without the laxative effects associated with poorly absorbed salts like oxide.

Dairy Fortification for Texture Stability

For food manufacturers developing fortified yogurts, fermented milks, and other dairy-based functional foods, magnesium lactate trihydrate provides a dual advantage: it serves as a bioavailable mineral fortificant while simultaneously reducing syneresis and increasing product hardness [3]. This functional benefit is not observed with other common magnesium salts (e.g., citrate, gluconate) and makes lactate the evidence-based choice for applications where both mineral delivery and textural quality are paramount.

Processing at Moderate Temperatures

Processes involving temperatures up to ~100°C (e.g., pasteurization, gentle drying, hot-fill beverage production) are compatible with magnesium lactate trihydrate, which undergoes dehydration between 105-120°C and does not decompose until 210°C [4]. This thermal window allows incorporation into baked goods, extruded products, and heat-treated beverages without risk of salt decomposition or generation of off-flavors, distinguishing lactate from less thermally stable magnesium salts.

Research-Grade Magnesium Source

The trihydrate form of magnesium lactate offers defined stoichiometry (C₆H₁₀MgO₆·3H₂O, MW 256.49) and high purity (≥95% calc. on dry substance) , making it suitable as a standardized magnesium source in preclinical nutrition studies, cell culture experiments requiring precise Mg²⁺ supplementation, and analytical reference material applications. Its well-characterized solubility profile in aqueous media facilitates reproducible experimental design.

Application
Selection Property
Validation Focus
Bioavailability research (Mg salt absorption)
Absorption profile context (lactate vs oxide)
Fractional absorption endpoint comparison
Dairy fortification studies
Matrix-texture compatibility
Syneresis and hardness endpoint evaluation
Thermal processing research
Decomposition onset range
Stability at moderate temperatures (≤100°C)
Research-grade Mg standard
Defined stoichiometry (trihydrate)
Reproducible Mg²⁺ supplementation in aqueous models

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